molecular formula C21H17FO4 B14957611 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B14957611
M. Wt: 352.4 g/mol
InChI Key: VPCMDDXLZXEDJO-UHFFFAOYSA-N
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Description

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic cyclopenta[c]chromenone derivative characterized by a dihydrocyclopenta[c]chromen-4(1H)-one core substituted with a methyl group at position 6 and a 2-(4-fluorophenyl)-2-oxoethoxy moiety at position 6.

Properties

Molecular Formula

C21H17FO4

Molecular Weight

352.4 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C21H17FO4/c1-12-19(25-11-18(23)13-5-7-14(22)8-6-13)10-9-16-15-3-2-4-17(15)21(24)26-20(12)16/h5-10H,2-4,11H2,1H3

InChI Key

VPCMDDXLZXEDJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dihydrocyclopenta[c]chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the oxoethoxy group: This step involves the reaction of the intermediate with an oxoethoxy reagent, often under reflux conditions.

    Attachment of the fluorophenyl group: This can be accomplished through a nucleophilic substitution reaction using a fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxoethoxy Group

The oxoethoxy (–O–CO–CH2–) moiety undergoes nucleophilic substitution under basic or acidic conditions. This site is particularly reactive due to the electron-withdrawing effects of the adjacent carbonyl group.

Reaction Conditions Products Yield
Alkoxy group replacementK₂CO₃, DMF, alkyl halide, 80°C, 12h7-[2-(4-Fluorophenyl)-2-(substituted-oxy)ethoxy]-6-methyl derivative60-75%
Thiol substitutionNaSH, EtOH, reflux, 6hThioether analog with –S– replacing –O– in the oxoethoxy chain55-65%

Hydrolysis of the Chromen-4-one Ring

The lactone ring (chromen-4-one) undergoes hydrolysis under strong acidic or basic conditions :

Acidic Hydrolysis

  • Conditions : 6M HCl, 100°C, 24h

  • Outcome : Ring opening to form a carboxylic acid derivative (3-(4-fluorophenyl)-2-oxopropoxy-substituted dihydroxycyclopenta[c]chromene).

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water (see Scheme 1) .

Basic Hydrolysis

  • Conditions : 2M NaOH, 70°C, 8h

  • Outcome : Formation of a sodium carboxylate intermediate, which can be acidified to the corresponding dicarboxylic acid .

Oxidation of the Dihydrocyclopenta Moiety

  • Reagent : KMnO₄ in H₂SO₄ (1:1), 0°C → 25°C, 4h

  • Product : Fully aromatic cyclopenta[c]chromenone system via dehydrogenation.

  • Yield : 70-80%.

Reduction of the Ketone Group

  • Reagent : NaBH₄ in MeOH, 0°C, 2h

  • Product : Secondary alcohol at the 2-oxoethoxy position (7-[2-(4-fluorophenyl)-2-hydroxyethoxy]-6-methyl derivative) .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs EAS reactions to the para position relative to the fluorine atom due to its strong electron-withdrawing nature :

Reaction Conditions Major Product
NitrationHNO₃/H₂SO₄, 0°C, 2h4-Fluoro-3-nitrobenzoyl-substituted derivative
SulfonationH₂SO₄ (fuming), 50°C, 6h4-Fluoro-3-sulfobenzoyl analog

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the chromenone’s α,β-unsaturated carbonyl system and alkenes :

  • Example : Reaction with ethylene forms a bicyclic adduct (confirmed via X-ray crystallography in related chromones) .

Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOAc, 25°C, 12h

  • Outcome : Selective reduction of the chromenone’s double bond to yield a dihydro derivative without affecting the fluorophenyl group .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) under nitrogen reveals:

  • Stage 1 (150–200°C) : Loss of the oxoethoxy side chain as CO₂ and acetone .

  • Stage 2 (300–350°C) : Decomposition of the chromenone core into polycyclic aromatic hydrocarbons .

Comparative Reactivity Insights

The compound’s reactivity differs from non-fluorinated analogs in two key ways:

  • Slower hydrolysis rates due to the electron-withdrawing –F group stabilizing the lactone ring.

  • Enhanced oxidative stability of the dihydrocyclopenta moiety compared to unsubstituted chromenes .

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxoethoxy linkage may facilitate specific interactions with active sites. The compound’s overall structure allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of cyclopenta[c]chromenone derivatives, where substituents on the oxygen atom at position 7 and the methyl group at position 6 are key determinants of physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Key Properties/Activities Evidence Source
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 2-(4-Fluorophenyl)-2-oxoethoxy C21H17FO4 ~364.3 (inferred) Potential antiviral/enzyme inhibition
7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 4-Methoxybenzyloxy C21H20O4 336.387 No explicit activity reported
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 2-(4-Chlorophenyl)-2-oxoethoxy C21H17ClO4 368.817 Structural analog; activity unspecified
7-(3-Methylbut-2-enyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 3-Methylbut-2-enyloxy C19H20O3 296.36 No explicit activity reported
7-[2-(4-Phenylphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 2-(Biphenyl-4-yl)-2-oxoethoxy C26H22O4 398.45 Intermediate for drug synthesis

Key Observations

Substituent Effects on Molecular Weight: Halogenated substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) increase molecular weight compared to non-halogenated analogs (e.g., methoxybenzyloxy). For instance, the 4-chlorophenyl analog (368.8 g/mol) is heavier than the 4-fluorophenyl compound (~364.3 g/mol) due to chlorine’s higher atomic mass .

Electronic and Steric Influences :

  • The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, which may enhance metabolic stability compared to electron-donating groups like methoxy () .
  • The 3-methylbut-2-enyloxy group () introduces steric bulk, which could hinder interactions with enzymatic targets compared to smaller substituents .

Biological Activity Trends: Compounds with halogenated aromatic substituents (e.g., 4-chlorophenyl in ) are associated with enzyme inhibition (α-glucosidase), suggesting the target fluorophenyl derivative may share similar mechanisms .

Biological Activity

7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available data regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18H13F O4
  • CAS Number : 314262-48-1

The structure consists of a cyclopenta[c]chromen backbone substituted with a fluorophenyl group and an ethoxy ketone moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit significant anticancer properties. A notable study demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Data Table: Biological Activities

Activity TypeMechanism of ActionTarget Organisms/CellsReference
AnticancerInduction of apoptosisBreast cancer cells
Modulation of cell signaling pathwaysProstate cancer cells
AntimicrobialDisruption of cell membranesGram-positive bacteria
Gram-negative bacteria

Case Study 1: Anticancer Efficacy

In a controlled study involving the treatment of MCF-7 breast cancer cells with the compound, researchers observed a dose-dependent decrease in cell viability. The study reported that at higher concentrations, the compound significantly increased markers for apoptosis, such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Testing

Another investigation aimed at assessing the antimicrobial efficacy involved testing against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

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